3-fluoro-5-formylBenzoic acid
Overview
Description
3-fluoro-5-formylBenzoic acid is a compound that has a molecular formula of C8H5FO3 . It is used as an intermediate in organic synthesis and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . Its InChI code is 1S/C8H5FO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) and its InChI key is OZEBHMHUZNPCME-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The molecular weight of this compound is 168.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 168.02227218 g/mol . The compound is solid at ambient temperature .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Antifungal and Antimicrobial Applications
Derivatives of 3-fluoro-5-formylBenzoic acid exhibit significant antifungal and antimicrobial properties. For instance, certain 1,3,4-oxadiazoles containing the phenoxyfluorophenyl group manifest low insecticidal activity against crop pests (T. Mohan et al., 2004). Additionally, formylphenylboronic acids and their isomeric fluoro-2-formylphenylboronic acids have demonstrated activity against various fungal strains, highlighting the role of the fluorine substituent and tautomeric equilibrium in their efficacy (Krzysztof M. Borys et al., 2019).
Anticancer Research
Compounds synthesized from this compound have shown potential in anticancer applications. Novel fluoro-substituted Benzo[b]pyrans have been synthesized and tested against human cancer cell lines, demonstrating significant anticancer activity at low concentrations (A. G. Hammam et al., 2005). Fluorinated 2-(4-aminophenyl)benzothiazoles, synthesized from precursor 3-fluoro-thiobenzanilides, exhibited potent cytotoxicity in vitro against specific human breast cell lines, highlighting their potential as selective antitumor agents (I. Hutchinson et al., 2001).
Drug Delivery Systems
The properties of this compound derivatives also make them suitable for drug delivery systems. A microporous MOF (Metal-Organic Framework) synthesized from 4,4'-(9-H carbazole-3,6-diyl)dibenzoic acid demonstrated an outstanding loading capacity and satisfactory release capability for 5-fluorouracil, a commonly used anticancer drug, making it a potential drug carrier with negligible cytotoxicity effect (P. Bag et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that fluorinated benzoic acids can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of the fluorine atom can influence the reactivity of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives are often involved in a wide range of biochemical processes, including metabolic and signaling pathways .
Pharmacokinetics
It is known that the fluorine atom can enhance the metabolic stability of pharmaceuticals, potentially improving their bioavailability .
Result of Action
The formyl group in the compound could potentially undergo various transformations, leading to different molecular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-fluoro-5-formylbenzoic acid . For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its solubility and reactivity .
Properties
IUPAC Name |
3-fluoro-5-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEBHMHUZNPCME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289005-85-1 | |
Record name | 3-Fluoro-5-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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